2-(3-Bromo-1H-1,2,4-triazol-5-yl)ethanamine;dihydrochloride
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Overview
Description
2-(3-Bromo-1H-1,2,4-triazol-5-yl)ethanamine;dihydrochloride is a compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by the presence of a bromo-substituted triazole ring attached to an ethanamine group, and it is commonly used in various chemical and biological applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-1H-1,2,4-triazol-5-yl)ethanamine typically involves the reaction of 3-bromo-1H-1,2,4-triazole with ethylenediamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the precise control of temperature, pressure, and reaction time to ensure high yield and purity of the final product. The dihydrochloride salt form is obtained by treating the synthesized compound with hydrochloric acid .
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromo-1H-1,2,4-triazol-5-yl)ethanamine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide, thiols, and primary amines.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.
Major Products
The major products formed from these reactions include various substituted triazoles and their derivatives, which can be further utilized in different applications .
Scientific Research Applications
2-(3-Bromo-1H-1,2,4-triazol-5-yl)ethanamine;dihydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(3-Bromo-1H-1,2,4-triazol-5-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form stable complexes with metal ions, which can modulate the activity of metalloenzymes . Additionally, the compound can inhibit certain biological pathways by binding to active sites on proteins, thereby affecting their function .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-1H-1,2,4-triazole: Shares the triazole core but lacks the ethanamine group.
(3-Bromo-1H-1,2,4-triazol-5-yl)methanamine hydrochloride: Similar structure but with a methanamine group instead of ethanamine.
Uniqueness
2-(3-Bromo-1H-1,2,4-triazol-5-yl)ethanamine;dihydrochloride is unique due to the presence of both the bromo-substituted triazole ring and the ethanamine group, which confer distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
2-(3-bromo-1H-1,2,4-triazol-5-yl)ethanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7BrN4.2ClH/c5-4-7-3(1-2-6)8-9-4;;/h1-2,6H2,(H,7,8,9);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHPDELHEMGAKCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)C1=NC(=NN1)Br.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9BrCl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.95 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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